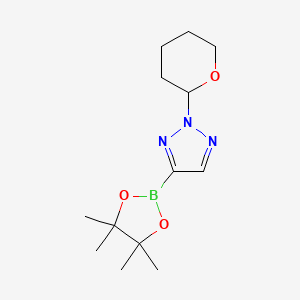
5-cyclopropyl-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-2-methylpiperidine: is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors through a series of reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions .
Industrial Production Methods: In an industrial setting, the production of 5-cyclopropyl-2-methylpiperidine may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow chemistry and catalytic hydrogenation to optimize the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclopropyl-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Applications De Recherche Scientifique
5-Cyclopropyl-2-methylpiperidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-2-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered ring with one nitrogen atom, lacking the cyclopropyl and methyl substituents.
2-Methylpiperidine: Similar to 5-cyclopropyl-2-methylpiperidine but without the cyclopropyl group.
Cyclopropylpiperidine: Contains the cyclopropyl group but lacks the methyl substituent.
Uniqueness: this compound is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-2-methylpiperidine involves the reaction of cyclopropylmethylamine with 2-methyl-1,3-propanediol in the presence of a strong acid catalyst, followed by reduction of the resulting imine intermediate with sodium borohydride.", "Starting Materials": [ "Cyclopropylmethylamine", "2-methyl-1,3-propanediol", "Strong acid catalyst", "Sodium borohydride" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with 2-methyl-1,3-propanediol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form an imine intermediate.", "Step 2: The imine intermediate is then reduced with sodium borohydride to yield 5-cyclopropyl-2-methylpiperidine.", "Overall reaction: Cyclopropylmethylamine + 2-methyl-1,3-propanediol + Strong acid catalyst → Imine intermediate → Sodium borohydride reduction → 5-cyclopropyl-2-methylpiperidine" ] } | |
Numéro CAS |
1339321-11-7 |
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



